1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam structures known for their diverse biological activities
Preparation Methods
The synthesis of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, phenylacetylene, and a suitable azetidinone precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the azetidinone ring.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiproliferative and tubulin-destabilizing effects.
Biological Research: It is used in biological research to study its effects on cell cycle regulation and apoptosis in cancer cells.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one can be compared with other azetidinone derivatives:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound also exhibits antiproliferative activity and tubulin-destabilizing effects.
3-Allylazetidin-2-one: Similar to this compound, this compound is studied for its potential as a colchicine-binding site inhibitor.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This derivative is another example of a compound with significant antiproliferative activity and ability to inhibit tubulin assembly.
Properties
IUPAC Name |
1-(3-ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-13(16)15-10-14(4-2,11-15)12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIFEYWISBSSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)C=C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.